molecular formula C15H14F3N3O B5501852 6-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE

6-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE

Cat. No.: B5501852
M. Wt: 309.29 g/mol
InChI Key: BXUXTHMBDVRIMH-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is a useful research compound. Its molecular formula is C15H14F3N3O and its molecular weight is 309.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone is 309.10889656 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Transformations

One study detailed the synthesis of 5-cyano-6-(β-dimethylamino)vinyl-1-methyl-4-pyrimidinone, a compound related to the target molecule, through the interaction of α-cyano-β-(N-methylamino)crotonamide with N,N-dimethylformamide diethylacetal. This process underscores the compound's potential for further chemical transformations, including the synthesis of derivatives of dipyrido[1,2-a:3,2-e]pyrimidine, thieno[2,3-b]pyridine, and (2-pyridylamino)polyene derivatives, showcasing its versatility in synthetic chemistry (Krichevsky, Alekseeva, & Granik, 2003).

Novel Building-Blocks for Conjugated Pyrans

Another study introduced 2-(2-(Dimethylamino)vinyl)-4-pyrones as novel and convenient building blocks for constructing a new class of conjugated pyrans. These compounds exhibit strong solvatochromism and significant fluorescence intensity increase in alcohols, demonstrating valuable photophysical properties for potential applications in the design of novel merocyanine fluorophores (Obydennov et al., 2022).

Drug Delivery Systems

Research on montmorillonite-pH-sensitive positive charges nanocomposites for drug delivery involved synthesizing ionic liquid monomers with 4-(dimethylamino) pyridine, highlighting the role of such compounds in developing advanced drug delivery mechanisms. These nanocomposites showed promising in vitro release profiles for the model drug naproxen in simulated gastric and intestinal fluids (Mahkam et al., 2015).

Supramolecular Chemistry

A study on 2-Ureido-4[1H]-pyrimidinone quadruple hydrogen-bonded assembly demonstrated sensitivity to fluoride anion and lead cation, showcasing the potential for developing responsive supramolecular structures for environmental sensing or catalysis applications (Yu et al., 2011).

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azitidinone analogues, including derivatives related to the target compound, were synthesized and evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities. This research underscores the potential pharmacological applications of pyrimidine derivatives in treating various bacterial and fungal infections, as well as tuberculosis (Chandrashekaraiah et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds containing fluorine atoms can sometimes be hazardous due to the high reactivity of fluorine .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c1-21(2)12-7-4-10(5-8-12)3-6-11-9-13(15(16,17)18)20-14(22)19-11/h3-9H,1-2H3,(H,19,20,22)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUXTHMBDVRIMH-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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